molecular formula C19H20ClN5O B10867648 (5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10867648
M. Wt: 369.8 g/mol
InChI Key: PMCNFXGXTLPNHU-UHFFFAOYSA-N
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Description

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-1,3-dimethylindole with 4-(2-pyrimidinyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce fully saturated indole rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases .

Medicine

In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of cancer cells and induce apoptosis .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart from these similar compounds is its unique combination of an indole ring with a piperazine and pyrimidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

(5-chloro-1,3-dimethylindol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H20ClN5O/c1-13-15-12-14(20)4-5-16(15)23(2)17(13)18(26)24-8-10-25(11-9-24)19-21-6-3-7-22-19/h3-7,12H,8-11H2,1-2H3

InChI Key

PMCNFXGXTLPNHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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